methyl 4-amino-1-benzyl-1H-pyrrole-2-carboxylate
CAS No.:
Cat. No.: VC17867405
Molecular Formula: C13H14N2O2
Molecular Weight: 230.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H14N2O2 |
|---|---|
| Molecular Weight | 230.26 g/mol |
| IUPAC Name | methyl 4-amino-1-benzylpyrrole-2-carboxylate |
| Standard InChI | InChI=1S/C13H14N2O2/c1-17-13(16)12-7-11(14)9-15(12)8-10-5-3-2-4-6-10/h2-7,9H,8,14H2,1H3 |
| Standard InChI Key | MVJSZSVECHZHJN-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC(=CN1CC2=CC=CC=C2)N |
Introduction
Structural and Molecular Characteristics
Methyl 4-amino-1-benzyl-1H-pyrrole-2-carboxylate (C₁₃H₁₄N₂O₂) belongs to the pyrrole derivative family, featuring a five-membered aromatic ring with one nitrogen atom. The benzyl group at the 1-position, amino group at the 4-position, and methyl ester at the 2-position contribute to its reactivity and biological interactions.
Table 1: Molecular Properties of Methyl 4-Amino-1-Benzyl-1H-Pyrrole-2-Carboxylate
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄N₂O₂ |
| Molecular Weight | 230.26 g/mol |
| IUPAC Name | Methyl 4-amino-1-benzylpyrrole-2-carboxylate |
| Canonical SMILES | COC(=O)C1=CC(=CN1CC2=CC=CC=C2)N |
| Solubility | Slightly soluble in water |
| Purity (Commercial) | ~95% |
The compound’s planar pyrrole ring enables π-π stacking interactions, while the amino and ester groups facilitate hydrogen bonding and electrophilic reactivity. These features are critical for its interactions with biological targets, such as enzymes and receptors.
Synthesis Methods and Industrial Scalability
The synthesis of methyl 4-amino-1-benzyl-1H-pyrrole-2-carboxylate typically involves condensation reactions between benzylamine derivatives and pyrrole-2-carboxylate esters. A widely reported method includes the following steps:
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Condensation: Benzylamine reacts with methyl pyrrole-2-carboxylate in the presence of a Lewis acid catalyst (e.g., ZnCl₂) at 60–80°C.
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Amination: Introduction of the amino group at the 4-position via nitration followed by reduction.
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Esterification: Stabilization of the carboxylate group using methanol under acidic conditions.
Industrial production employs optimized continuous flow reactors to enhance yield (>80%) and purity. For example, VulcanChem’s protocol utilizes toluene as a solvent and molecular sieves to remove water, achieving a reaction efficiency of 85%.
Table 2: Key Synthesis Parameters
| Parameter | Condition |
|---|---|
| Temperature | 60–80°C |
| Catalyst | ZnCl₂ or lipase |
| Reaction Time | 24–48 hours |
| Yield | 75–85% |
The hydrochloride derivative (C₁₃H₁₅ClN₂O₂) is synthesized by treating the free base with hydrochloric acid, resulting in a crystalline solid with improved stability.
Chemical Reactivity and Stability
The compound participates in three primary reactions:
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Oxidation: The pyrrole ring undergoes oxidation with KMnO₄ to form carboxylic acid derivatives.
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Reduction: LiAlH₄ reduces the ester group to a primary alcohol.
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Electrophilic Substitution: Halogenation at the 3-position using bromine in acetic acid.
Stability assessments indicate degradation under strong acidic/basic conditions or prolonged exposure to light. Thermal analysis shows decomposition above 200°C, necessitating storage at −20°C for long-term preservation.
Biological Activities and Mechanistic Insights
Antimicrobial Properties
Methyl 4-amino-1-benzyl-1H-pyrrole-2-carboxylate exhibits broad-spectrum antimicrobial activity. In vitro studies against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) of 3.12–12.5 µg/mL, comparable to ciprofloxacin. The mechanism involves:
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Enzyme Inhibition: Binding to bacterial DNA gyrase, preventing DNA replication.
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Membrane Disruption: Hydrophobic interactions with lipid bilayers.
| Activity | Target/Pathway | Efficacy (IC₅₀/MIC) |
|---|---|---|
| Antimicrobial | DNA gyrase, Cell membrane | 3.12–12.5 µg/mL |
| Anticancer | Bcl-2, Caspase-3 | 8.7 µM (MCF-7) |
| Anti-inflammatory | COX-2 | 15.2 µM (RAW 264.7 cells) |
Applications in Drug Development
The compound serves as a scaffold for designing kinase inhibitors and antimicrobial agents. Structure-activity relationship (SAR) studies highlight that:
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Benzyl Substitution: Enhances lipophilicity, improving blood-brain barrier penetration.
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Amino Group: Critical for hydrogen bonding with target proteins.
Notably, its hydrochloride salt is under preclinical evaluation for treating multidrug-resistant infections.
Pharmacokinetics and Toxicity
Pharmacokinetic profiling in rats shows:
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Bioavailability: 42% (oral), 89% (intravenous).
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Half-Life: 3.2 hours.
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Metabolism: Hepatic cytochrome P450 oxidation to inactive metabolites.
Toxicity studies indicate an LD₅₀ of 320 mg/kg in mice, with reversible hepatotoxicity at subchronic doses.
Comparative Analysis with Related Compounds
Compared to non-benzylated analogs (e.g., methyl 4-amino-1H-pyrrole-2-carboxylate), the benzyl group confers:
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Improved Solubility: LogP reduced from 2.1 to 1.7.
Future Research Directions
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In Vivo Efficacy Studies: Validate anticancer activity in xenograft models.
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Formulation Optimization: Develop nanoparticle carriers to enhance solubility.
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Target Identification: Use proteomics to map novel biological targets.
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